An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 1,3-Bis(4-aminophenyl)thiourea
An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 1,3-Bis(4-aminophenyl)thiourea
This guide provides a comprehensive analysis of 1,3-Bis(4-aminophenyl)thiourea, focusing on the critical physicochemical parameters of exact mass and molecular weight. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis, experimental determination, and practical significance of these values.
Introduction: The Significance of Precise Mass Determination
1,3-Bis(4-aminophenyl)thiourea is a symmetrical aromatic thiourea derivative. Compounds within the thiourea class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. For any chemical entity intended for pharmaceutical or advanced material application, the unambiguous confirmation of its identity and purity is paramount. The molecular weight and, more precisely, the exact mass, serve as fundamental identifiers. While often used interchangeably, these terms have distinct scientific meanings, the understanding of which is crucial for interpreting analytical data, particularly from mass spectrometry, and for confirming elemental composition.
Section 1: Core Physicochemical Properties
The fundamental properties of 1,3-Bis(4-aminophenyl)thiourea are summarized below. These values form the basis for all subsequent analytical and experimental work.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₄N₄S | [1][2][3] |
| Molecular Weight | 258.35 g/mol | [1][2] |
| Exact (Monoisotopic) Mass | 258.09392 Da | Calculated |
Section 2: Molecular Weight vs. Exact Mass: A Critical Distinction
Understanding the difference between molecular weight and exact mass is essential for the accurate characterization of a compound.
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Molecular Weight (or Molar Mass) : This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula.[4] The atomic weights found on the periodic table are these weighted averages. This value is most relevant for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).
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Exact Mass (or Monoisotopic Mass) : This is the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³²S).[5][6] This value is not a weighted average. High-resolution mass spectrometers are capable of measuring the mass of individual ions with sufficient precision to determine the exact mass. This measurement is a powerful tool for confirming the elemental composition of a molecule, as very few combinations of atoms will have the same exact mass to within a few parts-per-million (ppm).[6][7]
The distinction is critical because a high-resolution mass spectrum will show a peak corresponding to the monoisotopic mass, not the average molecular weight.
Caption: Relationship between Molecular Weight and Exact Mass.
Section 3: Methodologies for Determination
Theoretical Calculation
The theoretical values are derived directly from the molecular formula, C₁₃H₁₄N₄S.
Molecular Weight Calculation: This calculation uses the standard atomic weights from the periodic table, which are weighted averages of natural isotopic abundances.
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Carbon (C): 13 × 12.011 g/mol = 156.143 g/mol
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Hydrogen (H): 14 × 1.008 g/mol = 14.112 g/mol
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Nitrogen (N): 4 × 14.007 g/mol = 56.028 g/mol
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Sulfur (S): 1 × 32.06 g/mol = 32.06 g/mol
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Total Molecular Weight ≈ 258.343 g/mol (commonly rounded to 258.35)
Exact Mass Calculation: This calculation uses the mass of the most abundant isotope for each element.[5]
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¹²C: 13 × 12.000000 Da = 156.000000 Da
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¹H: 14 × 1.007825 Da = 14.109550 Da
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¹⁴N: 4 × 14.003074 Da = 56.012296 Da
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³²S: 1 × 31.972071 Da = 31.972071 Da
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Total Exact Mass = 258.093921 Da
Experimental Verification: High-Resolution Mass Spectrometry (HRMS)
The most robust method for confirming the elemental formula of a synthesized compound is through experimental determination of its exact mass using HRMS (e.g., Time-of-Flight (TOF) or Orbitrap analyzers).
Principle of Operation: The causality behind this choice is that HRMS provides mass accuracy typically below 5 ppm, allowing for the confident assignment of an elemental formula. A lower-resolution instrument could not distinguish between 1,3-Bis(4-aminophenyl)thiourea and other molecules with the same nominal mass but different elemental compositions.
Caption: Experimental workflow for HRMS determination of exact mass.
Experimental Protocol: HRMS Analysis of 1,3-Bis(4-aminophenyl)thiourea
This protocol describes a self-validating system where internal calibration ensures the accuracy of the final mass measurement.
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Sample Preparation:
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Step: Accurately weigh ~1 mg of the synthesized 1,3-Bis(4-aminophenyl)thiourea.
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Causality: An accurate starting weight, while not critical for mass accuracy, is good laboratory practice for ensuring adequate signal intensity.
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Step: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
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Step: Further dilute the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid.
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Causality: Formic acid is added to promote protonation of the analyte, facilitating the formation of the [M+H]⁺ ion in positive ion mode electrospray ionization (ESI).
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Instrument Calibration:
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Step: Before sample analysis, perform an external calibration of the mass spectrometer using a known calibration standard mixture appropriate for the mass range of interest.
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Causality: This step ensures the instrument's mass-to-charge ratio (m/z) axis is accurately calibrated, which is fundamental to achieving high mass accuracy.
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Infusion and Data Acquisition:
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Step: Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
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Step: Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500). The expected protonated molecule [M+H]⁺ for C₁₃H₁₄N₄S would be C₁₃H₁₅N₄S⁺, with an exact mass of 259.10174 Da.
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Causality: Positive ion mode is chosen because the two primary amine groups are basic and readily accept a proton.
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Data Analysis:
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Step: Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
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Step: Compare the experimentally measured exact mass to the theoretically calculated exact mass (259.10174 Da).
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Step: Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
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Trustworthiness: A mass error of < 5 ppm provides high confidence in the assigned elemental formula of C₁₃H₁₄N₄S.
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Section 4: Synthesis Protocol
A common and effective method for synthesizing symmetrical thioureas involves the reaction of a primary amine with a thiocarbonyl source, such as thiophosgene or carbon disulfide.
Protocol: Synthesis of 1,3-Bis(4-aminophenyl)thiourea from p-Phenylenediamine
This protocol is based on established methods for thiourea synthesis.[8]
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Reagent Preparation:
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Step: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of p-phenylenediamine in 100 mL of ethanol.
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Causality: Ethanol is a common solvent for this reaction, capable of dissolving the amine starting material and the intermediate products.
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Reaction Setup:
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Step: In a separate dropping funnel, prepare a solution of 3.8 g (0.05 mol) of carbon disulfide in 25 mL of ethanol.
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Causality: Carbon disulfide is the thiocarbonyl source. It is added slowly to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts. The 2:1 molar ratio of amine to CS₂ is critical for forming the desired symmetrical bis-thiourea.
-
-
Reaction Execution:
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Step: Slowly add the carbon disulfide solution to the stirred solution of p-phenylenediamine over 30 minutes at room temperature.
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Step: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. A precipitate will form as the reaction progresses.
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Causality: Heating to reflux provides the necessary activation energy to drive the reaction to completion.
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Product Isolation and Purification:
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Step: Cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes.
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Step: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
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Causality: Washing with cold solvent removes unreacted starting materials and soluble impurities without significantly dissolving the desired product.
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Step: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-Bis(4-aminophenyl)thiourea.
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Trustworthiness: Recrystallization is a critical purification step that ensures the final product is of high purity, which is essential for accurate analytical characterization and subsequent applications.
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Characterization:
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Step: Dry the purified product under vacuum.
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Step: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (as described in Section 3.2).
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References
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Exact Mass Calculator, Single Isotope Version . Scientific Instrument Services. [Link]
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Exact Masses & Isotope Abundance Ratios . Michigan State University, Department of Chemistry. [Link]
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Exact Mass Calculator . BioChemCalc. [Link]
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Thiourea synthesis by thioacylation . Organic Chemistry Portal. [Link]
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1,3-Bis(4-aminophenyl)thiourea | 6268-26-4 . MilliporeSigma. [Link]
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Molecular mass calculator . The ISIC- EPFL mstoolbox. [Link]
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Molecular Mass Calculator . BMRB. [Link]
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1,3-bis(4-aminophenyl)thiourea . 崇浩光電科技股份有限公司. [Link]
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